molecular formula C10H15N B2780560 [(3,5-Dimethylphenyl)methyl](methyl)amine CAS No. 148452-35-1

[(3,5-Dimethylphenyl)methyl](methyl)amine

Cat. No.: B2780560
CAS No.: 148452-35-1
M. Wt: 149.237
InChI Key: HHXARJLFDKHCCL-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)methylamine is an organic compound with the molecular formula C10H15N and a molecular weight of 149.24 g/mol . It is a derivative of benzylamine, where the benzyl group is substituted with two methyl groups at the 3 and 5 positions, and the amine group is methylated. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)methylamine typically involves the alkylation of 3,5-dimethylbenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of (3,5-Dimethylphenyl)methylamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(3,5-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors in the central nervous system.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)methylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, thereby increasing the levels of these neurotransmitters in the brain. This action is mediated through the binding of the amine group to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: The parent compound without the methyl substitutions.

    N-Methylbenzylamine: Similar structure but without the methyl groups on the benzyl ring.

    3,5-Dimethylbenzylamine: Similar structure but without the methylation of the amine group.

Uniqueness

(3,5-Dimethylphenyl)methylamine is unique due to the presence of both methyl groups on the benzyl ring and the methylation of the amine group. This combination of substitutions enhances its reactivity and specificity in chemical reactions compared to its analogs. The compound’s unique structure also allows it to interact differently with biological targets, making it a valuable tool in medicinal chemistry and pharmacology .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-4-9(2)6-10(5-8)7-11-3/h4-6,11H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXARJLFDKHCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CNC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148452-35-1
Record name [(3,5-dimethylphenyl)methyl](methyl)amine
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